molecular formula C15H20N2O4 B5412516 N'-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-N-methyl-N-phenylethanediamide

N'-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-N-methyl-N-phenylethanediamide

Cat. No.: B5412516
M. Wt: 292.33 g/mol
InChI Key: SKNBDQNWVXNKBW-STQMWFEESA-N
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Description

The compound “N’-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-N-methyl-N-phenylethanediamide” is a complex organic molecule. It contains an ethoxytetrahydrofuran group, which is a type of ether, and a phenylethanediamide group, which is a type of amide. The stereochemistry is specified at two chiral centers, indicating that this compound likely exists as one of several possible stereoisomers .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry at its chiral centers. The presence of the ether and amide functional groups could also influence the compound’s overall shape and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like ether cleavage under acidic conditions, or amide hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an ether group could make the compound relatively stable and unreactive, while the amide group could participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not specified for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-N'-methyl-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-13-10-20-9-12(13)16-14(18)15(19)17(2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,18)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNBDQNWVXNKBW-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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